molecular formula C11H7BrN4O4 B3856064 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide

4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide

Cat. No. B3856064
M. Wt: 339.10 g/mol
InChI Key: VFHQEXJSRRXHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide, also known as BTB-1, is a novel compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide exerts its pharmacological effects through the inhibition of various enzymes and receptors. It binds to the active site of enzymes and blocks their catalytic activity. This leads to a decrease in the production of key metabolites and signaling molecules, which results in the modulation of various physiological processes. 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide also acts as a free radical scavenger and prevents oxidative damage to cells and tissues.
Biochemical and physiological effects:
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This makes it a potential candidate for the treatment of glaucoma and other diseases associated with elevated intraocular pressure. 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has also been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This makes it a potential candidate for the treatment of hyperpigmentation disorders. Additionally, 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to possess anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It also exhibits potent inhibitory activity against various enzymes and receptors, which makes it a valuable tool for studying their biochemical and physiological functions. However, 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide also has some limitations. Its mechanism of action is not fully understood, and its effects on the human body are not well characterized. Additionally, its toxicity profile is not well established, which makes it difficult to determine its safety for human use.

Future Directions

There are several future directions for the study of 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide. One potential area of research is the development of 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide and its effects on various physiological processes. Additionally, the safety and toxicity of 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide need to be further studied to determine its potential for human use. Finally, the potential applications of 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide in various disease states need to be explored further to determine its therapeutic potential.

Scientific Research Applications

4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase, tyrosinase, and acetylcholinesterase. 4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

4-bromo-N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O4/c12-6-3-1-5(2-4-6)8(17)16-15-7-9(18)13-11(20)14-10(7)19/h1-4H,(H3,13,14,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHQEXJSRRXHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC(=O)NC2=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
Reactant of Route 2
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
Reactant of Route 3
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
Reactant of Route 4
Reactant of Route 4
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
Reactant of Route 5
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
Reactant of Route 6
4-bromo-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide

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